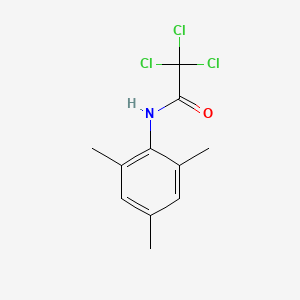
2,2,2-trichloro-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-mesitylacetamide is an organic compound characterized by the presence of three chlorine atoms attached to the central carbon atom and a mesityl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-mesitylacetamide typically involves the reaction of trichloroacetyl chloride with mesitylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
Trichloroacetyl chloride+Mesitylamine→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-mesitylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted acetamides, reduced derivatives, and oxidized compounds with additional functional groups.
Scientific Research Applications
2,2,2-Trichloro-N-mesitylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-mesitylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroacetamide: Similar in structure but lacks the mesityl group.
Trichloroacetaldehyde: Contains a trichloromethyl group but differs in functional groups.
2,2,2-Trichloroethyl Acetimidate: Another trichloromethyl compound with different functional groups.
Uniqueness
2,2,2-Trichloro-N-mesitylacetamide is unique due to the presence of the mesityl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other trichloromethyl compounds may not be suitable.
Properties
IUPAC Name |
2,2,2-trichloro-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO/c1-6-4-7(2)9(8(3)5-6)15-10(16)11(12,13)14/h4-5H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOWFKCLIYETMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B5779267.png)
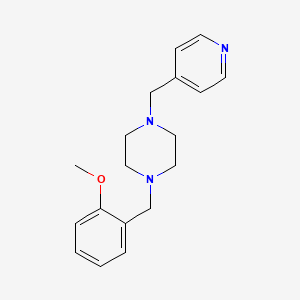
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE](/img/structure/B5779282.png)
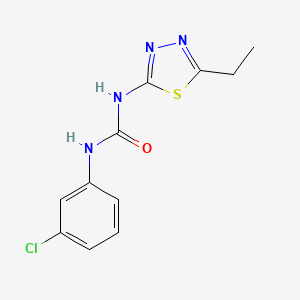
![4-(2-hydroxyethyl)-5-oxo-N-[(E)-pyridin-2-ylmethylideneamino]-1,4-dihydropyrazole-3-carboxamide](/img/structure/B5779312.png)
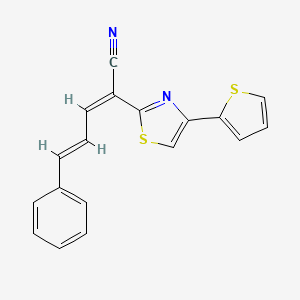
![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B5779316.png)
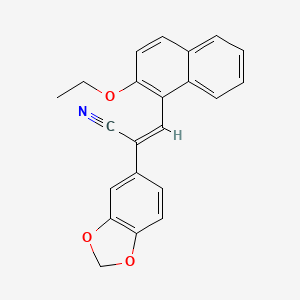
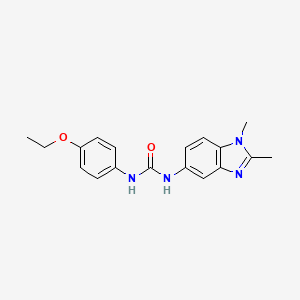
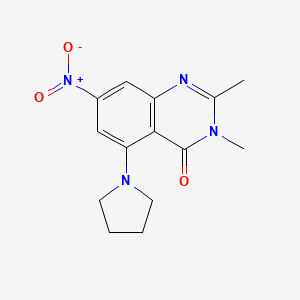
![(5E)-3-[(4-fluorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5779341.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)
